3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid 3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1926163-49-6
VCID: VC11663494
InChI: InChI=1S/C62H75N11O15S2.C2HF3O2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84;3-2(4,5)1(6)7/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79);(H,6,7)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+;/m0./s1
SMILES: CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C.C(=O)(C(F)(F)F)O
Molecular Formula: C64H76F3N11O17S2
Molecular Weight: 1392.5 g/mol

3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid

CAS No.: 1926163-49-6

Cat. No.: VC11663494

Molecular Formula: C64H76F3N11O17S2

Molecular Weight: 1392.5 g/mol

* For research use only. Not for human or veterinary use.

3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid - 1926163-49-6

Specification

CAS No. 1926163-49-6
Molecular Formula C64H76F3N11O17S2
Molecular Weight 1392.5 g/mol
IUPAC Name 3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C62H75N11O15S2.C2HF3O2/c1-8-71(9-2)36-18-19-38-30(3)50(61(86)88-46(38)22-36)34-14-16-35(17-15-34)73-49(77)25-47(60(73)85)89-21-20-48(76)63-29-62(7,87)26-43-55(81)64-32(5)53(79)70-51(33(6)74)57(83)68-44-28-90-58-40(39-12-10-11-13-41(39)69-58)24-42(54(80)67-43)66-52(78)31(4)65-56(82)45-23-37(75)27-72(45)59(44)84;3-2(4,5)1(6)7/h10-19,22,31-33,37,42-45,47,51,69,74-75,87H,8-9,20-21,23-29H2,1-7H3,(H,63,76)(H,64,81)(H,65,82)(H,66,78)(H,67,80)(H,68,83)(H,70,79);(H,6,7)/t31-,32-,33-,37-,42-,43-,44-,45-,47?,51+,62+;/m0./s1
Standard InChI Key OHKANZVWRAYQQJ-PMZRIBMASA-N
Isomeric SMILES CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NC[C@@](C)(C[C@H]5C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H]6CSC7=C(C[C@@H](C(=O)N5)NC(=O)[C@@H](NC(=O)[C@@H]8C[C@@H](CN8C6=O)O)C)C9=CC=CC=C9N7)[C@H](C)O)C)O)C.C(=O)(C(F)(F)F)O
SMILES CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C.C(=O)(C(F)(F)F)O
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SCCC(=O)NCC(C)(CC5C(=O)NC(C(=O)NC(C(=O)NC6CSC7=C(CC(C(=O)N5)NC(=O)C(NC(=O)C8CC(CN8C6=O)O)C)C9=CC=CC=C9N7)C(C)O)C)O)C.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Nomenclature

The compound’s IUPAC name reflects its intricate architecture, comprising a 7-diethylamino-4-methylcoumarin core linked to a maleimide-functionalized phenyl group and a macrocyclic peptide-like structure (Table 1). The trifluoroacetic acid (TFA) component arises from synthesis purification, commonly used to stabilize cationic intermediates.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1926163-49-6
Molecular FormulaC₆₄H₇₆F₃N₁₁O₁₇S₂
Molecular Weight1392.5 g/mol
IUPAC Name3-[1-[4-[7-(Diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-...

Structural and Functional Analysis

Coumarin-Maleimide Core

The coumarin component derives its fluorescence from the extended π-conjugation system, enhanced by electron-donating diethylamino and methyl groups at positions 7 and 4, respectively . Substituents at position 3 of the coumarin scaffold—a phenyl group bearing a maleimide—facilitate covalent binding to cysteine residues in proteins . This dual functionality (fluorescence + reactivity) positions the compound as a potential theranostic agent.

Macrocyclic Peptide Domain

The octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta structure suggests a macrocyclic peptide with multiple heteroatoms and stereochemical complexities. Such architectures are prevalent in natural products (e.g., vancomycin) and synthetic therapeutics targeting protein-protein interactions . The presence of seven oxo groups and a thia bridge implies potential metal chelation or oxidative stability.

Biological Activities and Applications

Diagnostic Imaging

The coumarin’s fluorescence enables real-time tracking of drug delivery systems. In vitro studies of analogous compounds demonstrate uptake in cancer cells, with localization in lysosomes and endoplasmic reticulum .

Targeted Therapeutics

The macrocycle’s structural similarity to peptide-based targeting vectors (e.g., somatostatin analogs) suggests affinity for overexpressed receptors in tumors . Conjugation to antibodies or nanoparticles could enhance tumor specificity while minimizing off-target effects.

Hypothesized Mechanism:

  • Target Binding: Macrocycle engages cell-surface receptors (e.g., G protein-coupled receptors).

  • Internalization: Receptor-mediated endocytosis delivers the compound into cells.

  • Payload Release: Lysosomal proteases cleave the maleimide-thiol bond, releasing cytotoxic agents or imaging probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator